1-([(Tert-butoxy)carbonyl]amino)-4,4-dimethylcyclohexane-1-carboxylic aci+
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Overview
Description
1-([(Tert-butoxy)carbonyl]amino)-4,4-dimethylcyclohexane-1-carboxylic acid is a compound known for its role in organic synthesis, particularly as a protecting group for amines. The tert-butoxycarbonyl (Boc) group is widely used in organic chemistry to temporarily mask the reactivity of amines during multi-step synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-([(Tert-butoxy)carbonyl]amino)-4,4-dimethylcyclohexane-1-carboxylic acid typically involves the reaction of 4,4-dimethylcyclohexane-1-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is often carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors has been explored to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions: 1-([(Tert-butoxy)carbonyl]amino)-4,4-dimethylcyclohexane-1-carboxylic acid undergoes several types of reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group is retained during the reaction.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
1-([(Tert-butoxy)carbonyl]amino)-4,4-dimethylcyclohexane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis processes.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action for 1-([(Tert-butoxy)carbonyl]amino)-4,4-dimethylcyclohexane-1-carboxylic acid primarily involves its role as a protecting group. The Boc group is introduced to an amine to prevent it from reacting during subsequent synthetic steps. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
1-[(tert-Butoxycarbonyl)amino]cyclohexanecarboxylic acid: Another Boc-protected amino acid used in organic synthesis.
Ethyl 2-[(tert-butoxy)carbonyl]amino)cyclopropane-1-carboxylate: A similar compound with a cyclopropane ring instead of a cyclohexane ring.
Uniqueness: 1-([(Tert-butoxy)carbonyl]amino)-4,4-dimethylcyclohexane-1-carboxylic acid is unique due to its specific structure, which provides steric hindrance and stability during synthetic processes. This makes it particularly useful in complex organic synthesis where selective protection and deprotection of amines are crucial .
Properties
IUPAC Name |
4,4-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-12(2,3)19-11(18)15-14(10(16)17)8-6-13(4,5)7-9-14/h6-9H2,1-5H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXQZDKVLCWQMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)(C(=O)O)NC(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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